molecular formula C18H17N3O2S B3480882 3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3480882
M. Wt: 339.4 g/mol
InChI Key: NXOHCXAAQGDNGI-UHFFFAOYSA-N
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Description

3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of an ethoxy group, a methylphenyl group, and a benzamide moiety, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate product with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and affecting cellular functions.

    DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function, which may be useful in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-ethoxy-N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-23-14-9-6-8-13(11-14)16(22)19-18-21-20-17(24-18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOHCXAAQGDNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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